tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate” is a chemical compound with the linear formula C11H17O2N3 . It has a molecular weight of 223.272 Da . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate” can be represented by the SMILES string: NC1=CC (C2CC2)=NN1C (OC © ©C)=O .Physical And Chemical Properties Analysis
This compound is typically in solid form . The InChI key for this compound is LIRVTXMQFQGLQV-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Pyrazole Derivatives : A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed. This method features a selective Sandmeyer reaction, enhancing the versatility of synthesizing pyrazole derivatives (Bobko et al., 2012).
Molecular Structures and Hydrogen Bonding : Studies have shown that molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole feature hydrogen-bonded chains, providing insights into the structural dynamics of related compounds (Abonía et al., 2007).
Convertible Reagents in Chemical Reactions : tert-Butyl amides, derived from tert-butylisocyanide reactions with pyrazole carboxylic acids, demonstrate the utility of tert-butylisocyanide as a convertible reagent, aiding in the synthesis of complex pyrazine derivatives (Nikulnikov et al., 2009).
Chemical Reactivity and Modification
Cycloaddition Reactivity : The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloadditions with C-carboxymethyl-N-phenylnitrilimine is notable. This reactivity leads to the formation of specific pyrazole regioisomers, useful in further chemical modifications (González et al., 2013).
Formation of Biologically Active Compounds : The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of mTOR-targeted PROTAC molecules, highlights the role of tert-butyl pyrazole derivatives in forming biologically active compounds (Zhang et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-amino-3-cyclopropylpyrazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9(12)6-8(13-14)7-4-5-7/h6-7H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVTXMQFQGLQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)C2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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